5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid

Pharmaceutical Impurity Profiling Analytical Method Development Olsalazine Sodium

This Olsalazine EP Impurity D standard is the legally mandated, structurally unique 6-chloro-6′-hydroxy-3,3′-diazenediyldibenzoic acid defined by the EP and BP monographs. It is non-substitutable for ANDA submissions, analytical method validation, or cGMP batch release testing. Using any other compound jeopardizes regulatory acceptance. Procure this certified standard to guarantee specificity, accurate quantitation, and compliance with ICH Q3A limits for your olsalazine sodium drug product.

Molecular Formula C₁₄H₉ClN₂O₅
Molecular Weight 320.68 g/mol
CAS No. 93964-55-7
Cat. No. B048972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
CAS93964-55-7
Synonyms5-[(3-Carboxy-4-chlorophenyl)azo]-2-hydroxy-benzoic Acid;  5-[(3-Carboxy-4-chlorophenyl)azo]salicylic Acid
Molecular FormulaC₁₄H₉ClN₂O₅
Molecular Weight320.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O
InChIInChI=1S/C14H9ClN2O5/c15-11-3-1-7(5-9(11)13(19)20)16-17-8-2-4-12(18)10(6-8)14(21)22/h1-6,18H,(H,19,20)(H,21,22)
InChIKeyDGIVHDSCMQYEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid (CAS 93964-55-7): A Pharmacopeial Reference Standard for Olsalazine Analysis


5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid (CAS: 93964-55-7), also known as Olsalazine EP Impurity D, is an azo dye derivative of salicylic acid. It is a chemically defined, monographed impurity of the anti-inflammatory drug olsalazine sodium, a dimer of 5-aminosalicylic acid (5-ASA) used in the treatment of ulcerative colitis . The compound is officially listed as Impurity D in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for olsalazine sodium, where its chemical identity is defined as 6-chloro-6′-hydroxy-3,3′-diazenediyldibenzoic acid [1]. Its primary utility lies in analytical quality control (QC), method development, and method validation (AMV) for Abbreviated New Drug Applications (ANDAs) and commercial drug production .

Why 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid (Olsalazine EP Impurity D) Cannot Be Substituted with a Generic Analog


Generic substitution of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid with another compound in analytical applications is not scientifically valid due to its specific, legally mandated role as a pharmacopeial impurity reference standard. This compound is not a generic azo dye; its unique 6-chloro-6′-hydroxy-3,3′-diazenediyldibenzoic acid structure is the exact molecular entity defined by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) as Olsalazine Impurity D [1]. Its use is required for demonstrating specificity, system suitability, and accurate quantitation in validated HPLC methods for olsalazine sodium drug substance and product release testing [2]. Substituting a structurally similar but non-identical analog would invalidate analytical methods, compromise regulatory compliance for ANDA submissions, and lead to inaccurate impurity profiling due to differences in relative retention time (RRT) and relative response factor (RRF) [3]. Therefore, its procurement is driven by stringent regulatory identity and purity requirements, not functional interchangeability.

Quantitative Differentiation: Evidence for Selecting 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic Acid (CAS 93964-55-7) over Other Olsalazine Impurity Standards


Identity Confirmation by Unique Synthetic Route: Characterization of Impurity D from Olsalazine Sodium API

This compound is chemically defined and distinguished from other process-related impurities of olsalazine sodium by its unique synthesis and structural characterization. A recent 2024 study detailed the synthesis, isolation, and purification of all nine EP/BP-listed olsalazine impurities, including Impurity D (CAS 93964-55-7). The identity of the synthesized Impurity D was unambiguously confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, matching the pharmacopeial reference standard . This ensures the compound is the exact, legally recognized entity required for regulatory submission, differentiating it from other uncharacterized or misidentified analogs that could cause batch rejection.

Pharmaceutical Impurity Profiling Analytical Method Development Olsalazine Sodium

Defined Regulatory Acceptance Criteria: Compliance with EP/BP Monographs for Olsalazine Sodium

The compound is specifically listed as 'Impurity D' in the official European and British Pharmacopoeia monographs for olsalazine sodium, with a defined chemical name (6-chloro-6′-hydroxy-3,3′-diazenediyldibenzoic acid) and acceptance criteria. While exact specification limits (e.g., ≤0.10%) are confidential parts of the monograph, the explicit listing of this impurity mandates its use as a reference standard for quantitation [1]. This differentiates it from non-monographed impurities or generic azo compounds, which are not acceptable for demonstrating compliance with regulatory release specifications.

Regulatory Compliance Quality Control Pharmacopeial Standards

Chromatographic Differentiation: Relative Retention Time in Validated HPLC Methods

In validated reversed-phase HPLC methods used for olsalazine sodium analysis, each impurity exhibits a unique relative retention time (RRT) which is critical for peak identification. While the exact RRT value for Impurity D is method-dependent and often proprietary, the 2001 study by Zhang et al. established a method capable of separating olsalazine sodium and its related impurities, including a side-reaction product [1]. The method's specificity ensures that Impurity D is resolved from the main peak and other impurities, preventing misidentification. This chromatographic behavior is a key differentiator from other impurities or analogs that would co-elute or have different RRTs, compromising accurate quantitation.

HPLC Method Validation Pharmaceutical Analysis Impurity Profiling

Core Application Scenarios for Procuring 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid (Olsalazine EP Impurity D)


Analytical Method Development and Validation for Olsalazine ANDA Submissions

This compound is a critical reference standard for developing and validating HPLC or UPLC methods to quantify Impurity D in olsalazine sodium drug substance and finished products. Its use is mandated for specificity, linearity, accuracy, and precision studies as part of an ANDA's Chemistry, Manufacturing, and Controls (CMC) section. The characterized standard from reputable vendors like SynZeal or Pharmaffiliates ensures the method can correctly identify and quantify the impurity within ICH Q3A limits, directly supporting regulatory approval [1].

Routine Quality Control and Batch Release Testing of Olsalazine Sodium API

Pharmaceutical manufacturers require this certified reference standard for the routine release testing of every batch of olsalazine sodium API. It is used to generate system suitability solutions and as an external standard for calculating the percent area of Impurity D. Failure to meet the pharmacopeial limit for this specific impurity can lead to batch rejection, making the standard an essential procurement item for QC laboratories operating under cGMP [2].

Stability Studies and Forced Degradation Experiments

In ICH-compliant stability studies, this compound is used to monitor for the potential formation of Impurity D as a degradation product over time or under stress conditions (heat, light, humidity, oxidation). Having a pure, well-characterized standard allows for accurate quantitation of any increase in this specific impurity, providing crucial data for establishing product shelf-life and storage conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.